![molecular formula C17H18N6O B2582026 {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine CAS No. 946291-04-9](/img/structure/B2582026.png)
{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine, also known as ALK inhibitor, is a chemical compound that has been found to be effective in treating cancer. This compound has been extensively researched, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in great detail.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Compound 1 exhibits promising anticancer activity. Researchers have investigated its effects on several cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it demonstrates strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to elucidate its precise mechanisms and potential as a therapeutic agent .
Antioxidant Activity
The compound also displays significant antioxidant properties. In particular, it has been evaluated using the ABTS assay, where it outperformed other derivatives. Its radical-scavenging ability suggests potential applications in combating oxidative stress-related diseases .
Anti-Fibrotic Effects
Researchers have compared compound 1 to established anti-fibrotic drugs like Pirfenidone. Impressively, it surpasses Pirfenidone in terms of efficacy. Specifically, derivatives such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibit potent anti-fibrotic activity .
Novel Heterocyclic Synthesis
Compound 1 serves as a key precursor for novel heterocyclic compounds. Through reactions with various secondary amines (e.g., piperidine, morpholine, piperazine), it yields acrylonitrile derivatives. These compounds possess diverse structural features and potential biological activities .
Molecular Docking Studies
Computational studies involving molecular docking reveal that compound 1 interacts favorably with specific amino acids (Arg184 and Lys179) within binding pockets. The binding score suggests its potential as a drug candidate .
Synthetic Pathways
Several synthetic pathways have been explored to access compound 1 and its derivatives. Notably, the reaction with ethyl cyanoacetate yields a key intermediate, which further undergoes cyclization to form the desired compound. Other methods involve esterification and condensation reactions .
Eigenschaften
IUPAC Name |
2-N-(oxolan-2-ylmethyl)-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-2-5-12(6-3-1)21-16-14-15(19-9-8-18-14)22-17(23-16)20-11-13-7-4-10-24-13/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKLHBRDLIFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.